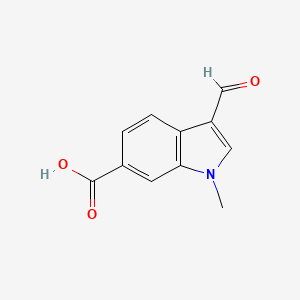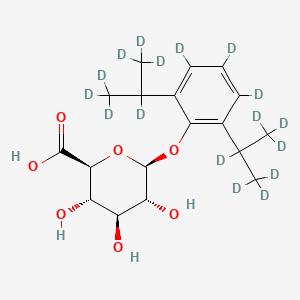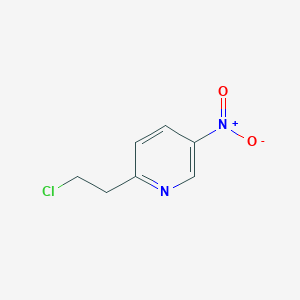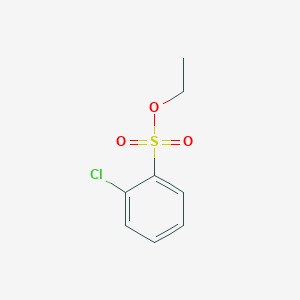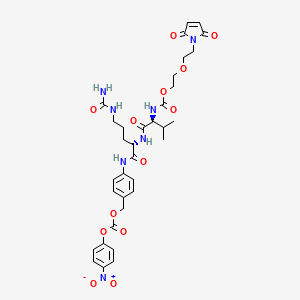
Mal-PEG2-Val-Cit-PABA-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG2-Val-Cit-PABA-PNP is a cleavable antibody-drug conjugate (ADC) linker containing two polyethylene glycol (PEG) units. This compound is used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies. The compound consists of several functional groups, including maleimide (Mal), polyethylene glycol (PEG2), valine (Val), citrulline (Cit), para-aminobenzoic acid (PABA), and para-nitrophenyl (PNP) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Val-Cit-PABA-PNP involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.
PEGylation: The PEG2 spacer is introduced by reacting the maleimide with a PEG derivative.
Peptide Bond Formation: Valine and citrulline are coupled using standard peptide synthesis techniques.
PABA and PNP Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to carry out the reactions.
Purification: Techniques such as chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and mass spectrometry are used to ensure the purity and quality of the compound
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-Val-Cit-PABA-PNP undergoes various chemical reactions, including:
Substitution Reactions: The PNP group can be replaced by nucleophiles.
Cleavage Reactions: The Val-Cit linker is cleaved by cathepsin B, an enzyme present in lysosomes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Enzymatic Cleavage: Cathepsin B is used to cleave the Val-Cit linker under physiological conditions.
Major Products
Substitution Products: The major products of substitution reactions are derivatives where the PNP group is replaced by a nucleophile.
Cleavage Products: The cleavage of the Val-Cit linker releases the drug payload in the target cell
Scientific Research Applications
Mal-PEG2-Val-Cit-PABA-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted delivery of drugs to specific cells.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Employed in the production of ADCs for clinical use
Mechanism of Action
The mechanism of action of Mal-PEG2-Val-Cit-PABA-PNP involves:
Targeting: The maleimide group reacts with thiol groups on proteins, targeting specific proteins in the body.
Cleavage: The Val-Cit linker is cleaved by cathepsin B in lysosomes, releasing the drug payload.
Delivery: The PEG2 spacer enhances solubility and stability, ensuring efficient delivery of the drug to the target site
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-Val-Cit-PAB-OH: Similar structure but with a hydroxyl group instead of PNP.
Mal-PEG2-Val-Cit-PAB-NH2: Contains an amine group instead of PNP.
Uniqueness
Mal-PEG2-Val-Cit-PABA-PNP is unique due to its combination of functional groups, which provide specific targeting, enhanced solubility, and efficient drug delivery. The PNP group serves as an effective leaving group, facilitating substitution reactions .
Properties
Molecular Formula |
C34H41N7O13 |
|---|---|
Molecular Weight |
755.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H41N7O13/c1-21(2)29(39-33(47)52-19-18-51-17-16-40-27(42)13-14-28(40)43)31(45)38-26(4-3-15-36-32(35)46)30(44)37-23-7-5-22(6-8-23)20-53-34(48)54-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,29H,3-4,15-20H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H3,35,36,46)/t26-,29-/m0/s1 |
InChI Key |
VZRMIJHOKYFMIG-WNJJXGMVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


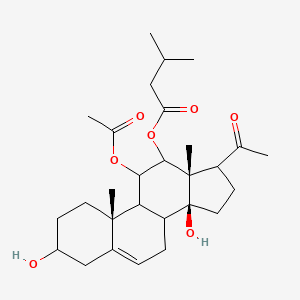
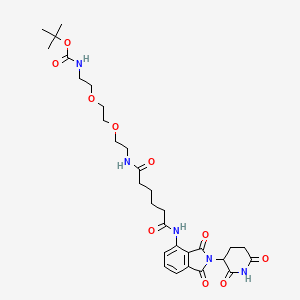
![methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)


![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
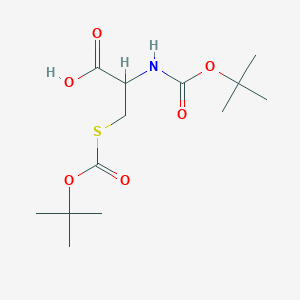
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
